3-(1,3-Thiazol-2-yl)phenol
Overview
Description
“3-(1,3-Thiazol-2-yl)phenol” is a compound that belongs to the class of organic compounds known as 2,4-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at the positions 2 and 3 .
Synthesis Analysis
The synthesis of “3-(1,3-Thiazol-2-yl)phenol” and its derivatives has been achieved through various synthetic pathways. For instance, new N, N -disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents were synthesized from N -phenyl- N -thiocarbamoyl-β-alanine by the Hantzsch method . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by elemental analysis, 1 H-NMR, 13 C-NMR, and IR spectral data . For example, in the 1 H-NMR spectrum of a compound, the CH 2 CO and NCH 2 group proton signals appear at specific ppm, whereas aromatic and CH proton signals are observed in a different range of ppm .Chemical Reactions Analysis
The chemical reactions of “3-(1,3-Thiazol-2-yl)phenol” and its derivatives have been studied in various contexts. Some of the synthesized compounds exhibited discrete antimicrobial activity . Moreover, 3- [ (4-oxo-4,5-dihydro-1,3-thiazol-2-yl) (phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .Scientific Research Applications
- Application : Synthesis of new N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents .
- Method : These compounds were synthesized from N-phenyl-N-thiocarbamoyl-β-alanine by the Hantzsch method . Derivatives with hydrazone fragments were also obtained .
- Results : Some of the synthesized compounds exhibited discrete antimicrobial activity . Specifically, 3-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]propanoic acid was found to promote rapeseed growth and to increase seed yield and oil content .
- Application : Thiazoles and their derivatives have been found to possess various biological activities .
- Method : Thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems are synthesized and modified at different positions to generate new molecules .
- Results : These compounds have shown potent antitumor, antioxidant, and antimicrobial activities . They have also been used in the treatment of various diseases such as Alzheimer’s disease, hypertension, HIV, diabetes, etc .
Field
Organic Chemistry
Field
Medicinal Chemistry
- Application : Thiazoles are found in many potent biologically active compounds .
- Method : Thiazole-based heterocyclic scaffolds such as monocyclic or bicyclic systems are synthesized and modified at different positions to generate new molecules .
- Results : These compounds have shown potent antitumor, antioxidant, and antimicrobial activities . They have also been used in the treatment of various diseases such as Alzheimer’s disease, hypertension, HIV, diabetes, etc .
- Application : Thiazoles and their derivatives have broad applications in different fields, such as agrochemicals .
- Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
- Results : These compounds have shown potent activities in promoting plant growth and increasing seed yield and oil content .
- Application : Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
- Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
- Results : These compounds have shown potent activities in these fields .
- Application : Thiazoles are a basic scaffold found in many natural compounds as vitamin B1-thiamine, alkaloids, anabolic steroids, flavones .
- Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
- Results : These compounds have shown potent activities in the field of drug design and discovery .
Field
Field
Agrochemicals
Field
Industrial Chemistry
Field
Pharmaceutical Chemistry
- Application : Thiazole derivatives have shown antimicrobial and antifungal properties .
- Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
- Results : These compounds have shown potent activities in inhibiting the growth of various bacteria and fungi .
- Application : Thiazole derivatives have been used in the treatment of viral infections, including HIV .
- Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
- Results : These compounds have shown potent antiviral activities .
Field
Antimicrobial and Antifungal Applications
Field
Antiviral Applications
Field
Anti-inflammatory and Antipyretic Applications
- Application : Thiazole derivatives have been used in the treatment of neurological disorders, including Alzheimer’s disease .
- Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
- Results : These compounds have shown potent neuroprotective activities .
- Application : Thiazole derivatives have been used in the treatment of various types of cancer .
- Method : Thiazole-based compounds are synthesized and modified to generate new molecules .
- Results : These compounds have shown potent anticancer activities .
Future Directions
Thiazoles and their derivatives have broad applications in different fields, and their synthesis and biological activities have been the subject of recent research . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities . Additionally, further studies could aim to confirm their binding with human receptors for the design and development of potent antagonists .
properties
IUPAC Name |
3-(1,3-thiazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c11-8-3-1-2-7(6-8)9-10-4-5-12-9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOFDTPOJDKPQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-Thiazol-2-yl)phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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